5-Chloro-6-isopropoxynicotinic acid

Description

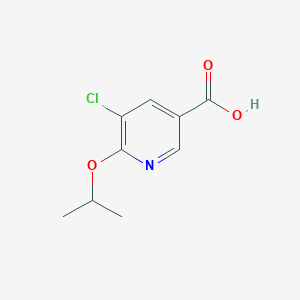

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIVDDFLGKWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592495 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187401-45-2 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Chloro-6-isopropoxynicotinic acid" CAS number 187401-45-2

An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic acid (CAS 187401-45-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a substituted pyridine-3-carboxylic acid derivative. As a functionalized heterocyclic compound, it serves as a valuable intermediate in synthetic organic chemistry and holds potential as a key building block in the design and development of novel therapeutic agents and other high-value chemical entities. This guide synthesizes critical data on its physicochemical properties, outlines a logical synthetic pathway with detailed protocols, discusses its application potential, and provides essential safety and handling information.

Physicochemical and Structural Characteristics

This compound, with the CAS number 187401-45-2, is a solid organic compound at room temperature. Its structure features a pyridine ring functionalized with three distinct substituents: a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and an isopropoxy group at the 6-position. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile scaffold in medicinal chemistry. The chlorine atom and the lipophilic isopropoxy group can significantly influence the molecule's pharmacokinetic profile, including its membrane permeability and metabolic stability, while the carboxylic acid provides a crucial handle for synthetic elaboration.

| Property | Value | Source |

| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | PubChem[1] |

| CAS Number | 187401-45-2 | PubChem[1] |

| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 215.63 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (Typical) | 95-96% | AKSci, Sigma-Aldrich[2] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Storage Conditions | Store long-term in a cool, dry place. Sealed in dry, 2-8°C. | Sigma-Aldrich, AKSci[2] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a highly logical and field-proven approach for preparing this compound involves the Williamson ether synthesis. This method starts from the readily available precursor, 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8).[3][4] The core of this transformation is the nucleophilic substitution reaction where the hydroxyl group of the precursor is converted into an isopropoxy ether.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

5-Chloro-6-hydroxynicotinic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend 5-Chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent substitution reaction. The carboxylic acid will also be deprotonated.

-

-

Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add 2-bromopropane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The generated alkoxide acts as a nucleophile, attacking the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Anhydrous DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

-

-

Work-up and Acidification: Carefully quench the reaction by slowly adding deionized water at 0°C. Acidify the aqueous solution to a pH of ~3 using 1 M HCl.

-

Causality: The water quench neutralizes any unreacted NaH. Acidification is critical to protonate the carboxylate salt, yielding the final carboxylic acid product and rendering it less soluble in the aqueous phase for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Characterization: Purify the crude solid by recrystallization or column chromatography. Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate for building more complex molecules.[2] Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed in subsequent synthetic steps. The importance of chlorine-containing compounds in pharmaceuticals is well-established, with chlorinated molecules playing a role in treatments for a vast range of diseases.[5]

Caption: Key synthetic transformations of the title compound.

-

Amide Bond Formation: The carboxylic acid is the most versatile functional group, readily activated for coupling with a wide array of amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and is fundamental to the synthesis of many drug candidates.

-

Esterification: Reaction with alcohols under acidic conditions yields esters, which can act as prodrugs or modulate the solubility and cell permeability of a parent molecule.

-

Cross-Coupling Reactions: The chloro-substituent on the electron-deficient pyridine ring can potentially participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or heteroaryl groups, enabling rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR).

-

Scaffold Rigidity and Lipophilicity: The isopropoxy group provides steric bulk and increases lipophilicity, which can enhance binding affinity to protein targets and improve oral bioavailability.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its identified hazards. It is classified as an irritant.[1]

GHS Hazard Statements: [1][2][6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

All operations involving this compound must be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.[2][6]

-

Exposure Prevention: Avoid generating dust.[6] Do not breathe dust, fumes, or vapors.[6] Prevent contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation (H319).[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation (H315).[6] |

| Body Protection | Lab coat. | Protects against accidental spills.[6] |

| Respiratory | Use only in a fume hood. | Prevents inhalation of dust, mitigating respiratory tract irritation (H335).[6] |

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[6]

-

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperatures are between 2-8°C to ensure long-term stability.

Conclusion

This compound (CAS 187401-45-2) is a strategically designed chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for molecular elaboration, enabling the synthesis of diverse and complex target molecules. While it presents moderate handling hazards requiring standard laboratory precautions, its value as a building block for discovery programs is clear. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18070582, this compound. PubChem. Retrieved January 8, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. PubChem. Retrieved January 8, 2026, from [Link].

- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved January 8, 2026, from a representative SDS for a similar chemical irritant. A direct link for this specific CAS number from this vendor was not found, but the general advice is consistent.

-

Guchhait, S. K., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105139. Retrieved January 8, 2026, from [Link].

Sources

- 1. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 187401-45-2 this compound AKSci 9778AA [aksci.com]

- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-isopropoxynicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Recognizing that publicly available experimental data for this specific molecule is limited, this document serves a dual purpose: to consolidate existing information from computational models and supplier specifications, and to provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics to inform their research, synthesis, and formulation efforts. We will delve into the theoretical basis for property assessment and furnish actionable methodologies for determining critical attributes such as solubility, melting point, and pKa, thereby empowering researchers to generate the high-quality data essential for advancing their scientific objectives.

Introduction and Chemical Identity

This compound belongs to the family of halogenated nicotinic acid derivatives. The presence of a carboxylic acid group, a chloro substituent, and an isopropoxy moiety on the pyridine ring suggests a compound with potential for diverse chemical interactions and biological activity. Nicotinic acid and its derivatives are well-established pharmacophores, and the specific substitutions on this scaffold are likely to modulate its electronic properties, lipophilicity, and metabolic stability.

A precise understanding of its physicochemical properties is paramount for any meaningful investigation. These properties govern a molecule's behavior from the benchtop to biological systems, influencing everything from reaction kinetics during synthesis to solubility in bioassay media and ultimately, its pharmacokinetic profile in vivo.

Chemical Structure:

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound. It is critical to note that apart from basic molecular identifiers, most of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 187401-45-2 | AK Scientific[1], Sigma-Aldrich[2] |

| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[3] |

| Molecular Weight | 215.63 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | AK Scientific[1], Sigma-Aldrich[2] |

| XLogP3 (Predicted) | 2.1 | PubChem[3] |

| Topological Polar Surface Area | 59.4 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Aqueous Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physicochemical Characterization

The absence of comprehensive experimental data for this compound necessitates the application of robust analytical methods. The following section provides detailed, step-by-step protocols for determining its melting point, aqueous solubility, and pKa. These protocols are designed to be self-validating and are grounded in standard pharmaceutical industry practices.

Determination of Melting Point

The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.[4]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

For a precise measurement, prepare a new sample and set the heating rate to 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug discovery and development, impacting everything from the reliability of in vitro assays to oral bioavailability.[5] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights.

Methodology 1: Kinetic Solubility Assay (High-Throughput Screening)

This method is rapid and suitable for early-stage discovery, assessing the solubility of a compound after precipitation from a DMSO stock solution.[6][7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation:

-

Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM and 1% DMSO.

-

-

Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach a steady state.

-

Analysis (Nephelometry):

-

Measure the light scattering of each well using a nephelometer.

-

Compare the scattering to that of positive (precipitated) and negative (soluble) controls to determine if the compound is soluble at 100 µM.

-

Methodology 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[8][9][10]

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing:

-

Allow the vial to stand for a short period to let larger particles settle.

-

Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with a carboxylic acid group, the pKa will determine its ionization state at different pH values, which profoundly affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if the compound has very low water solubility, but this should be minimized and accounted for.

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume). This is based on the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.

-

Predicted Spectral Data

While experimental spectra are not available, computational tools can provide predictions that can aid in the interpretation of experimentally acquired data.

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The isopropoxy group will show a septet for the CH proton and a doublet for the two methyl groups. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). Carbons attached to the electronegative chlorine and oxygen atoms will also be shifted downfield.

-

Mass Spectrometry: The nominal mass will be 215 u. The high-resolution mass will be 215.0349 g/mol .[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

-

Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has consolidated the currently available information on its physicochemical properties and, more importantly, has provided a detailed roadmap for the experimental determination of its most critical parameters. The application of the described protocols will enable researchers to generate the robust and reliable data necessary to unlock the full potential of this molecule in their scientific endeavors. The principles and methodologies outlined herein are fundamental to the broader practice of drug discovery and development, emphasizing the importance of a thorough physicochemical understanding of any compound of interest.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

Slideshare. experiment (1) determination of melting points. Published September 19, 2021. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. Published February 22, 2017. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

PubChemLite. This compound (C9H10ClNO3). Available from: [Link]

Sources

- 1. 187401-45-2 this compound AKSci 9778AA [aksci.com]

- 2. This compound | 187401-45-2 [sigmaaldrich.com]

- 3. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on available literature. Furthermore, it presents a thorough spectroscopic characterization, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and quality control. Potential applications in drug development are also discussed, drawing from the known biological activities of related nicotinic acid derivatives.

Introduction

This compound, with the IUPAC name 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid [1], belongs to the class of halogenated and alkoxy-substituted nicotinic acid derivatives. This class of compounds has garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The presence of a chlorine atom and an isopropoxy group on the pyridine ring, along with the carboxylic acid functionality, offers multiple points for molecular interaction and further chemical modification, making it an attractive scaffold for the design of novel therapeutic agents.

The unique electronic and steric properties imparted by these substituents can influence the molecule's pharmacokinetic and pharmacodynamic profiles. This guide aims to be a valuable resource for researchers by consolidating the known information and providing a detailed, practical framework for the synthesis and characterization of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 187401-45-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C, sealed in a dry place |

Canonical SMILES: CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl[1]

InChI Key: PZDIVDDFLGKWID-UHFFFAOYSA-N

Synthesis Protocol

Overall Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Step 1: Iodination of 5-Chloro-6-hydroxynicotinic acid

The first step involves the iodination of the pyridine ring to activate it for subsequent nucleophilic substitution.

Reaction:

Caption: Iodination of the starting material.

Experimental Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, addition funnel, and magnetic stirrer, add 5-chloro-6-hydroxynicotinic acid (0.02 mole) and sodium carbonate (0.03 mole) in 90 mL of water[2].

-

Heat the stirred reaction mixture to 100°C under a nitrogen atmosphere[2].

-

Prepare a solution of iodine (0.02 mole) and potassium iodide (0.03 mole) in 35 mL of water[2].

-

Add the iodine solution to the reaction mixture dropwise over 30 minutes[2].

-

Stir the reaction mixture for 1 hour at 100°C[2].

-

Cool the mixture and acidify with a suitable acid (e.g., SO₂) to a pH of <1 to precipitate the product[2].

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Isopropoxylation and Chlorination to yield this compound

This step involves a nucleophilic substitution with isopropanol, likely facilitated by a chlorinating agent which also converts the carboxylic acid to an acyl chloride that is subsequently hydrolyzed.

Reaction:

Caption: Conversion to the final product.

Experimental Protocol:

-

In a suitably sized flask, suspend the dried 3-chloro-5-iodo-2-pyridinol (1 equivalent) in an excess of isopropanol.

-

Slowly add phosphorus oxychloride (POCl₃, at least 2 equivalents) to the slurry.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

To facilitate the unequivocal identification and characterization of this compound, the following spectroscopic data are provided. As experimental data is not publicly available, these are high-quality predicted spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.8 | Doublet | 1H | H-2 (Pyridine) |

| ~8.2 | Doublet | 1H | H-4 (Pyridine) |

| ~5.4 | Septet | 1H | -CH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C-6 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~118 | C-3 (Pyridine) |

| ~72 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1580, 1470 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Ether) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Predicted m/z values for [M+H]⁺: 216.0422 (for ³⁵Cl) and 218.0393 (for ³⁷Cl)[3].

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, the broader class of substituted nicotinic acids has shown a wide range of therapeutic potential. The structural features of this molecule suggest several avenues for its exploration in drug discovery.

-

Anti-inflammatory Agents: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The specific substitutions on the pyridine ring of this compound may modulate this activity.

-

Antibacterial Agents: The pyridine carboxylic acid scaffold is present in some antibacterial drugs. This compound could serve as a starting point for the synthesis of novel antibacterial agents.

-

Enzyme Inhibitors: Pyridine carboxylic acid isomers are known to be scaffolds for various enzyme inhibitors, including those targeting proteases.[4]

-

Intermediate for Agrochemicals and Pharmaceuticals: Substituted chloropyridines are valuable intermediates in the synthesis of both agrochemicals and active pharmaceutical ingredients[5].

The presence of the chloro and isopropoxy groups offers opportunities for structure-activity relationship (SAR) studies, where these groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on GHS classifications, this compound is considered a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dry, and well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed spectroscopic data to aid in its characterization. The exploration of its biological activities is a promising area for future research, with potential applications in the development of new anti-inflammatory, antibacterial, and other therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClNO3). Retrieved from [Link]

- Diehr, H. J. (1984). Novel halopyridines and methods of making. U.S.

- Syngenta Participations AG. (2021).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.

Sources

- 1. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 3. PubChemLite - this compound (C9H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-6-isopropoxynicotinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-6-isopropoxynicotinic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available empirical solubility data, this document establishes a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its solubility in a diverse range of organic solvents. This predictive analysis is coupled with detailed, field-proven experimental protocols for the empirical determination of solubility, providing researchers, scientists, and drug development professionals with a thorough and practical resource for solvent selection, process optimization, and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted pyridine carboxylic acid derivative of significant interest in the pharmaceutical industry. Its molecular structure, featuring a chlorinated pyridine ring, a carboxylic acid moiety, and an isopropoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. These characteristics directly influence its solubility, a fundamental physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability.

The selection of an appropriate solvent system is a critical decision in the crystallization process of Active Pharmaceutical Ingredients (APIs). It directly impacts yield, purity, crystal polymorphism, and particle size distribution, all of which are critical quality attributes.[1][2] A comprehensive understanding of the solubility of this compound in various organic solvents is therefore indispensable for efficient and robust process development.

This guide addresses the current information gap by:

-

Providing a theoretical prediction of the solubility of this compound in a wide array of organic solvents using Hansen Solubility Parameters.

-

Detailing a step-by-step, self-validating experimental protocol for the accurate determination of its thermodynamic solubility.

-

Presenting a framework for interpreting solubility data to inform solvent selection for crystallization and formulation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[3] |

| Molecular Weight | 215.63 g/mol | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | PubChem[3] |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of the carboxylic acid and the pyridine nitrogen indicates the potential for both hydrogen bond donation and acceptance, contributing to its interaction with a range of solvents.

Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach

In the absence of experimental data, a theoretical approach can provide valuable guidance for solvent screening. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting solubility based on the principle of "like dissolves like."[4] The total cohesive energy of a substance is divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.

Estimation of Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method of van Krevelen and Hoftyzer.[2][5] This method sums the contributions of the individual functional groups within the molecule.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 8.8 |

| δh (Hydrogen Bonding) | 9.5 |

| δt (Total) | 22.4 |

Note: These are estimated values and should be confirmed by experimental determination.

Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated HSP distance (Ra) to this compound. A smaller Ra value suggests a higher likelihood of good solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.4 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.0 | Very Good |

| n-Butanol | 16.0 | 5.7 | 15.8 | 8.1 | Very Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | Excellent |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.3 | Excellent |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.6 | Excellent |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 7.3 | Very Good |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.2 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Excellent |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.8 | Very Good |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 12.5 | Moderate |

| Polar Aprotic Solvents | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.5 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.9 | Very Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.5 | Good |

Source for solvent HSP values: Hansen Solubility Parameters: A User's Handbook and various online databases.[6][7]

Interpretation of Predicted Solubility:

Based on the calculated HSP distances, solvents such as Acetone, Methyl Ethyl Ketone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, and Dimethylformamide are predicted to be excellent solvents for this compound. Alcohols like isopropanol and n-butanol are also predicted to be very good solvents. Aromatic hydrocarbons are predicted to be poorer solvents.

It is important to note that while HSP provides a strong theoretical basis for solvent selection, experimental verification is crucial. The solubility of nicotinic acid, the parent compound, has been shown to be high in DMSO and ethanol, and lower in acetone and diethyl ether, which provides some qualitative support for the trends predicted for its derivative.[8][9]

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] This protocol is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the sealed vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for an extended period. To ensure equilibrium is reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: After the specified equilibration time, remove the vials and allow the excess solid to settle. If necessary, centrifuge the vials to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a pre-validated HPLC or UV-Vis spectroscopy method.

-

Data Analysis and Validation: The solubility is the concentration of the saturated solution. Compare the measured concentrations at the different equilibration times. Equilibrium is confirmed when the concentration values from consecutive time points are statistically identical, indicating that the solution is saturated.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[11]

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the carboxylic acid is protonated) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (likely in the 260-280 nm range, characteristic for substituted pyridines).

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

-

UV-Vis Spectrophotometry:

-

Rationale: A simpler and faster method if the compound is the only absorbing species in the solution at the analytical wavelength.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax.

-

Construct a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted, saturated sample and determine its concentration from the calibration curve.

-

Causality and Interpretation: From Data to Decision-Making

The solubility data, whether predicted or experimentally determined, provides a basis for rational solvent selection.

Caption: Relationship between solubility and process application.

-

High Solubility Solvents: These are ideal as reaction media, for preparing stock solutions, and for cleaning purposes. They are generally not suitable for crystallization by cooling as the yield would be low.

-

Moderate Solubility Solvents: These are often the best candidates for cooling crystallization. A moderate solubility at room temperature that increases significantly with temperature will allow for a good yield upon cooling.

-

Low Solubility Solvents: These are typically used as antisolvents in crystallization processes. A solvent in which the compound is highly soluble can be mixed with an antisolvent to induce precipitation and crystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions from Hansen Solubility Parameters with robust experimental protocols, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection. The presented methodologies for both prediction and empirical measurement ensure a scientifically sound approach to process development, ultimately contributing to the efficient and successful progression of pharmaceutical candidates. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

- Gonçalves, E. M., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 238-244.

- Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 74-78.

-

APC. Solvent Selection - (API) Solubility. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. [Link]

- Zanjani, J. M., et al. (2012).

-

AZoM. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

Hansen Solubility. Designer Solvent Blends. [Link]

-

ResearchGate. shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid | 59-67-6 [chemicalbook.com]

An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic Acid: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While the formal "discovery" of this specific molecule is not extensively documented in publicly available literature, its synthesis can be strategically designed based on established principles of organic chemistry. This guide details a plausible and robust synthetic pathway, grounded in analogous transformations of related nicotinic acid derivatives. Furthermore, it presents a thorough characterization of the target molecule, including its physicochemical properties and key analytical data. The underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions are discussed in detail to provide a deeper understanding for researchers in the field.

Introduction and Significance

Substituted nicotinic acid scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom at the 5-position and an isopropoxy group at the 6-position of the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can influence its binding affinity to biological targets and its pharmacokinetic profile. This compound, therefore, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will focus on a logical and efficient synthetic approach to this compound, starting from commercially available precursors. Each step of the synthesis is elucidated with a detailed experimental protocol, accompanied by a discussion of the underlying reaction mechanisms.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from 6-hydroxynicotinic acid:

-

Esterification of the carboxylic acid functionality to protect it during the subsequent chlorination step.

-

Chlorination of the pyridine ring at the 5-position.

-

Williamson Ether Synthesis to introduce the isopropoxy group at the 6-position.

-

Hydrolysis of the ester to yield the final carboxylic acid.

This synthetic strategy is depicted in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxynicotinate

-

Principle: The carboxylic acid group of 6-hydroxynicotinic acid is esterified to prevent its interference in the subsequent chlorination step. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a standard and efficient method for this transformation.

-

Protocol:

-

To a stirred suspension of 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-hydroxynicotinate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Step 2: Synthesis of Methyl 5-chloro-6-hydroxynicotinate

-

Principle: The electron-rich pyridine ring of methyl 6-hydroxynicotinate is susceptible to electrophilic substitution. The hydroxyl group at the 6-position is an activating group and directs electrophiles to the ortho and para positions. In this case, chlorination is expected to occur at the 5-position. Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common and effective reagents for this purpose.

-

Protocol:

-

Dissolve methyl 6-hydroxynicotinate (10.0 g, 65.3 mmol) in a suitable solvent such as acetonitrile or dichloromethane (150 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add N-chlorosuccinimide (9.1 g, 68.6 mmol, 1.05 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 5-chloro-6-hydroxynicotinate.

-

Step 3: Synthesis of Methyl 5-chloro-6-isopropoxynicotinate

-

Principle: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3] In this step, the hydroxyl group of methyl 5-chloro-6-hydroxynicotinate is deprotonated by a mild base, such as potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide, in this case, isopropyl iodide, in an SN2 reaction to form the desired ether.[4][5][6]

-

Protocol:

-

To a solution of methyl 5-chloro-6-hydroxynicotinate (10.0 g, 53.3 mmol) in anhydrous acetone or dimethylformamide (DMF) (150 mL), add potassium carbonate (14.7 g, 106.6 mmol, 2.0 eq.) and isopropyl iodide (10.9 g, 64.0 mmol, 1.2 eq.).

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-chloro-6-isopropoxynicotinate.

-

Step 4: Synthesis of this compound

-

Principle: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of an organic solvent and water.[7][8]

-

Protocol:

-

Dissolve methyl 5-chloro-6-isopropoxynicotinate (10.0 g, 43.5 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.74 g, 65.3 mmol, 1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid.

-

The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound and its synthetic intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | White to off-white solid |

| Methyl 6-hydroxynicotinate | C₇H₇NO₃ | 153.13 | Solid |

| Methyl 5-chloro-6-hydroxynicotinate | C₇H₆ClNO₃ | 187.58 | Solid |

| Methyl 5-chloro-6-isopropoxynicotinate | C₁₀H₁₂ClNO₃ | 229.66 | Oil or low-melting solid |

| This compound | C₉H₁₀ClNO₃ | 215.63 | Solid |

Note: Appearance and some physical properties are predicted based on related structures and may require experimental verification.

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.8 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~4.8 (sept, 1H, OCH(CH₃)₂), ~1.4 (d, 6H, OCH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~168.0 (C=O, acid), ~160.0, ~150.0, ~140.0, ~120.0, ~110.0 (Ar-C), ~72.0 (OCH), ~22.0 (CH₃).

-

Mass Spectrometry (ESI-MS): m/z 216.0 [M+H]⁺.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its intermediates. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound. The final product is expected to be an irritant.[9]

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies, including esterification, regioselective chlorination, Williamson ether synthesis, and ester hydrolysis, a clear and reproducible pathway to this valuable research chemical is provided. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine. 1850, 37 (251), 350–356.

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Nicotinic Acid. PubChem Compound Database. Available from: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

PubChem. 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

- DK150480B, "METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE," published 1987-11-23.

-

ACS Omega. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

-

PubMed. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic Acids. Available from: [Link]

-

ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

Sources

- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 5-Chloro-6-isopropoxynicotinic Acid: A Guide to Emerging Research Areas

An In-depth Technical Guide

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery

Nicotinic acid (Niacin, Vitamin B3) is a fundamental molecule in biology, but its true value in drug discovery lies in its versatile pyridine-carboxylic acid core. This scaffold has served as the foundation for a multitude of synthetic derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] The strategic placement of various substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to the development of agents with anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5][6][7]

This guide focuses on a specific, yet underexplored, derivative: 5-Chloro-6-isopropoxynicotinic acid . Its structure is characterized by three key features: a carboxylic acid group amenable to diverse chemical modifications, a chloro substituent that can alter electronic properties and metabolic stability, and an isopropoxy group that enhances lipophilicity. These features make it a compelling starting point for generating novel chemical entities with significant therapeutic potential.

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this scaffold. We will delve into specific, actionable research plans, complete with experimental workflows and the scientific rationale underpinning each proposed study.

Core Molecular Properties and Synthetic Accessibility

Before exploring potential applications, it is crucial to understand the foundational characteristics of the molecule.

Physicochemical Properties

A summary of the computed and known properties of this compound provides a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[8] |

| Molecular Weight | 215.63 g/mol | PubChem[8] |

| CAS Number | 187401-45-2 | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem[8] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

The moderate lipophilicity (XLogP3 of 2.1) suggests a good starting point for achieving oral bioavailability, a critical parameter in drug development.

Synthetic Handle: The Carboxylic Acid Group

The primary site for chemical modification is the carboxylic acid at the 3-position of the pyridine ring. This group can be readily converted into a wide range of functional groups, including esters, amides, and hydrazones, allowing for the systematic exploration of structure-activity relationships (SAR).

Proposed Research Area 1: Oncology and Antiproliferative Agents

Scientific Rationale: Nicotinic acid and its derivatives have demonstrated significant potential in the development of anticancer drugs.[1][2] They can induce antiproliferative effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of enzymes critical for cancer cell survival. The structural features of this compound present an opportunity to develop novel agents that may overcome the limitations of existing therapies.

Hypothesis:

Derivatization of the carboxylic acid moiety of this compound can yield compounds with potent antiproliferative activity against various cancer cell lines, potentially through the inhibition of key kinases or by inducing apoptosis.

Experimental Workflow: Synthesis and Screening

The following diagram outlines a logical workflow for the synthesis and evaluation of a library of derivatives.

Caption: Workflow for synthesis and screening of novel antiproliferative agents.

Detailed Protocol: Synthesis of Amide Derivatives

This protocol describes a general, self-validating method for synthesizing an amide library.

-

Acid Chloride Formation (Activation):

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0°C.

-

Add a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation: Monitor the reaction by thin-layer chromatography (TLC) or by taking an aliquot, quenching with methanol, and analyzing by LC-MS to confirm the formation of the methyl ester.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Validation: Monitor for the disappearance of the acid chloride and the appearance of the product by TLC and LC-MS.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

-

Proposed Research Area 2: Anti-inflammatory Drug Development

Scientific Rationale: Substituted nicotinic acid derivatives have been successfully developed as potent anti-inflammatory agents.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] The combination of the chloro and isopropoxy groups on the scaffold may enhance binding to hydrophobic pockets in inflammatory target proteins.

Hypothesis:

Novel derivatives of this compound can act as potent inhibitors of inflammatory mediators and show efficacy in in vivo models of inflammation, with a potentially improved gastric safety profile compared to traditional NSAIDs.

Experimental Workflow: From In Vitro Assays to In Vivo Models

Caption: A screening cascade for identifying novel anti-inflammatory agents.

Detailed Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a primary screen to assess the anti-inflammatory potential of the synthesized compounds.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of test compounds in DMSO.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.

-

-

Griess Assay (NO Measurement):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

Validation: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. A known inhibitor like L-NAME should be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value for active compounds.

-

Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.[6]

-

Further Potential Research Trajectories

Beyond oncology and inflammation, the unique structure of this compound makes it a candidate for exploration in other therapeutic areas.

-

Antimicrobial Agents: The pyridine core is present in many antimicrobial drugs. Synthesizing derivatives, particularly hydrazones and oxadiazoles, and screening them against a panel of pathogenic bacteria (including resistant strains like MRSA) and fungi could yield novel anti-infective agents.[7]

-

CNS Disorders: Nicotinic acetylcholine receptors (nAChRs) are important targets for central nervous system (CNS) disorders.[9] The scaffold could be used to develop allosteric modulators of nAChRs, which offer a more subtle way to control receptor activity than direct agonists or antagonists. Docking studies and subsequent synthesis could target specific nAChR subtypes like α4β2 or α7.[9]

-

Metabolic Diseases: Nicotinic acid itself is a well-known lipid-lowering agent.[4] Exploring derivatives for their effects on lipid metabolism, potentially with reduced side effects like flushing, remains a viable research direction.

Conclusion

This compound represents a promising, yet largely untapped, molecular scaffold. Its strategic substitution pattern and readily modifiable carboxylic acid handle provide an excellent foundation for the generation of diverse chemical libraries. The research areas outlined in this guide—oncology, inflammation, and beyond—are based on the proven success of related nicotinic acid derivatives and offer a logical, evidence-based roadmap for investigation. By employing the systematic workflows and robust validation checkpoints detailed herein, researchers can efficiently explore the structure-activity landscape of this scaffold and potentially uncover novel therapeutic agents to address significant unmet medical needs.

References

-

This compound | C9H10ClNO3 | CID 18070582. PubChem. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

Sources

- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 5-Chloro-6-isopropoxynicotinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-isopropoxynicotinic acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data is not publicly available, this guide offers a robust, theoretical analysis based on established spectroscopic principles to aid in the identification and characterization of this molecule.

Molecular Structure and Overview

This compound possesses a pyridine core, a functionality prevalent in many biologically active compounds. The substituents—a chlorine atom, an isopropoxy group, and a carboxylic acid—each impart distinct electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of synthesized batches.

Molecular Formula: C₉H₁₀ClNO₃[1]

Molecular Weight: 215.64 g/mol

CAS Number: 187401-45-2[1]

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer via direct infusion or through an LC system.

-